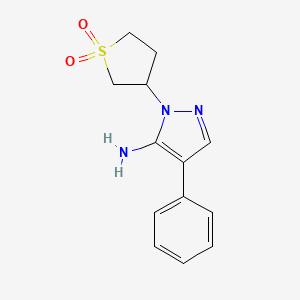![molecular formula C21H22BrClN2O B2515103 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 478945-28-7](/img/structure/B2515103.png)
2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide" is a derivative of imidazole, a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities, which make them significant in medicinal chemistry.
Synthesis Analysis
Although the provided data does not directly describe the synthesis of the specific compound , it does provide insight into the synthesis of a related tetra-substituted imidazole compound. The one-pot synthesis reported involves the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine to produce 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL) . This method could potentially be adapted for the synthesis of the compound of interest by altering the starting materials and reaction conditions to incorporate the azepin moiety and the appropriate substituents.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their biological activity. The compound HL mentioned in the data was characterized by Single Crystal X-Ray Diffraction (SC-XRD), which is a definitive technique for determining the three-dimensional structure of crystalline compounds . This technique would likely be useful in analyzing the molecular structure of "this compound" to understand its conformation and stereochemistry.
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions due to the presence of reactive nitrogen atoms in their ring structure. The data does not provide specific reactions for the compound , but it does mention the reaction of the synthesized imidazole HL with transition metal salts to form metal complexes . This suggests that the compound of interest may also form complexes with metals, which could be relevant for its potential use in biological systems or material science.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The data indicates that HL is crystalline , which implies that "this compound" may also exhibit crystallinity. Computational studies and molecular docking can provide insights into the electronic properties and potential interactions with biological targets. For instance, the ligand HL was found to be a better antioxidant than its metal complexes, and it was suggested to be a better hole transporter based on transfer integral values . These findings could be relevant when analyzing the electronic properties and biological activities of the compound .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
One significant application of this compound is in antiviral research. The antiviral activity of a derivative of this compound was studied and found to be highly effective against the Flu A H1N1 California/07/2009 virus (Demchenko et al., 2019).
Antibacterial and Antifungal Properties
Research has also explored the antibacterial and antifungal properties of similar compounds. In a study, novel derivatives displayed significant in vitro antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans (Demchenko et al., 2020).
Synthesis and Chemical Analysis
Various studies have been conducted focusing on the synthesis and chemical analysis of similar compounds. One study synthesized novel tetra substituted imidazoles and analyzed them using X-ray crystallography, spectroscopic techniques, and computational methods (Ahmad et al., 2018).
Antitumor Potential
The compound's derivatives have been researched for their antitumor potential. A study found that 2-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-1H,2H,3H-imidazo[1,2-a]pyridin-4-ium bromide showed high potential against 60 human cancer cell lines (Potikha & Brovarets, 2020).
Structural and Molecular Studies
Structural and molecular studies of compounds similar to 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide have been conducted, providing insights into their molecular arrangements and interactions (Al-Hourani et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN2O.BrH/c1-25-19-12-10-18(11-13-19)24-20(16-6-8-17(22)9-7-16)15-23-14-4-2-3-5-21(23)24;/h6-13,15H,2-5,14H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNCCFGTNSUDBA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=[N+](CCCCC3)C=C2C4=CC=C(C=C4)Cl.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515022.png)
![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2515023.png)
![(5E)-5-[(4-{2-[methyl(pyrazin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2515028.png)
![N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515030.png)
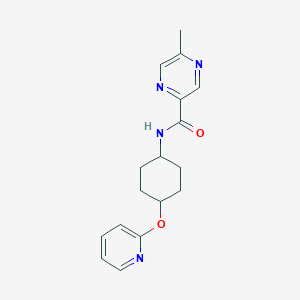
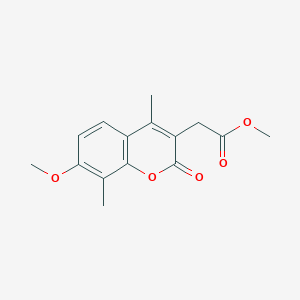


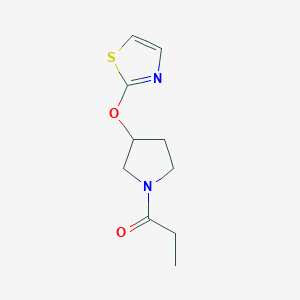
![3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2515038.png)
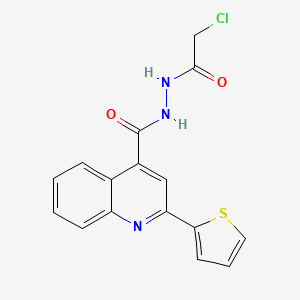
![N-(3-methoxypropyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515042.png)
